molecular formula C6H11ClN2O2 B2574094 Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride CAS No. 1427170-55-5

Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride

Cat. No.: B2574094
CAS No.: 1427170-55-5
M. Wt: 178.62
InChI Key: HXBYZXJNGQBZAE-UHFFFAOYSA-N
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Description

Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride: is a chemical compound with the molecular formula C6H11ClN2O2 and a molecular weight of 178.62 g/mol . It is known for its unique structure, which includes an oxazolidine ring fused to a piperidine ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperidine derivative with an oxazolidine precursor in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

  • Hexahydrooxazolo[5,4-c]pyridin-2-one hydrochloride
  • Oxazolo[5,4-c]pyridin-2-one

Comparison: Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride is unique due to its specific ring structure and the presence of a hydrochloride group, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3a,4,5,6,7,7a-hexahydro-1H-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c9-6-8-4-1-2-7-3-5(4)10-6;/h4-5,7H,1-3H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBYZXJNGQBZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1NC(=O)O2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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